methyl 6-(benzyloxy)-1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives often involves strategies that allow for the introduction of substituents at various positions on the indole core, including the benzyloxy group. For instance, 1-Methyl-3-(benzotriazol-1-ylmethyl)indole undergoes lithiation and 1,4-addition with alpha,beta-unsaturated ketones and aldehydes. This process is followed by intramolecular cyclization and aromatization to furnish a wide range of substituted carbazoles, demonstrating the versatility of indole chemistry in synthesizing complex structures (Katritzky et al., 1996).
Molecular Structure Analysis
The molecular structure of indole derivatives, including those with benzyloxy substituents, can be elucidated using techniques such as X-ray crystallography, NMR, and computational methods. An example is the structural analysis of methyl 6-O-benzyl-2-deoxy-2-dimethylmaleimido-α-D-allopyranoside, where intramolecular hydrogen bonding plays a crucial role in determining the molecule's geometry and reactivity (Colombo et al., 2012).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, including cycloadditions, functionalizations, and heterocyclizations, allowing for the synthesis of complex molecules. For example, methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates reacted with arylamino compounds to give 1,1'-diaryl derivatives through double spiro heterocyclization, highlighting the reactivity of indole-based compounds (Bannikova et al., 2007).
Scientific Research Applications
Synthesis of Pyrimido[5,4-b]indole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates, which are similar to the compound , are used to synthesize 5H-pyrimido[5,4-b]indole derivatives by reacting with aryl isocyanates and aryl isothiocyanates. These derivatives have significant pharmaceutical potential (Shestakov et al., 2009) (Shestakov et al., 2009).
Potential Medicinal Interest : Methyl 3-hydroxyindole-2-carboxylate can be alkylated to produce pyrimidines, which have potential medicinal interest, such as anti-allergy and CNS activities. This illustrates the potential of methyl indole carboxylates in medicinal chemistry (Bourlot & Mérour, 1995) (Bourlot & Mérour, 1995).
Anti-cancer Activity : New methyl indole-3-carboxylate derivatives exhibit anti-cancer activity against melanoma, renal, and breast cancer cell lines, indicating their potential in cancer treatment (Niemyjska et al., 2012) (Niemyjska et al., 2012).
Preparation of HIV NNRTI Candidate : A robust synthetic approach has been developed for preparing methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of an HIV NNRTI candidate. This demonstrates the importance of such compounds in drug development (Mayes et al., 2010) (Mayes et al., 2010).
Metabolism Studies in Plants and Animals : Methods have been developed to synthesize hydroxyindole-3-carboxylic acids from benzyloxyindoles, which can be used to study the metabolism of indole compounds in plants and animals (Marchelli et al., 1969) (Marchelli et al., 1969).
Inhibitory Activities Against Pyricularia oryzae : Furfuryl 6-benzyloxy-1H-indole-2-carboxylate derivatives show potent inhibitory activities against Pyricularia oryzae, more potent than the antifungal agent griseofulvin, demonstrating potential agricultural applications (Ren, 2007) (Ren, 2007).
properties
IUPAC Name |
methyl 6-phenylmethoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)16-9-13-7-8-14(10-15(13)18-16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSULHLQFRMLEEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405823 | |
Record name | methyl 6-(benzyloxy)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103781-89-1 | |
Record name | methyl 6-(benzyloxy)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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